molecular formula C10H13N3O B13966574 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one

3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one

Cat. No.: B13966574
M. Wt: 191.23 g/mol
InChI Key: KWTOEFJOHNYYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,5-a]pyrazine scaffold through the formation of carbon–carbon, carbon–nitrogen, and carbon–hydrogen bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,5-a]pyrazine compounds .

Mechanism of Action

The mechanism of action of 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one include other imidazo[1,5-a]pyrazine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-3-propan-2-yl-7H-imidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C10H13N3O/c1-6(2)9-11-4-8-10(14)12-7(3)5-13(8)9/h4-6H,1-3H3,(H,12,14)

InChI Key

KWTOEFJOHNYYLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(C)C)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.